molecular formula C9H12N2O5S B13808493 Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- CAS No. 70900-30-0

Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy-

Cat. No.: B13808493
CAS No.: 70900-30-0
M. Wt: 260.27 g/mol
InChI Key: IGLOCMMNXMYDKL-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a benzenesulfonic acid group substituted with acetylamino, amino, and methoxy groups. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- typically involves the sulfonation of benzene derivatives followed by specific substitutions to introduce the acetylamino, amino, and methoxy groups. The sulfonation process is usually carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid group onto the benzene ring .

Industrial Production Methods

Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes. These methods include the use of oleum or sulfur trioxide in a controlled environment to ensure efficient sulfonation. The subsequent introduction of functional groups such as acetylamino, amino, and methoxy is achieved through various organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, oleum, phosphorus pentachloride, and various reducing agents. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and other substituted benzenesulfonic acid derivatives .

Scientific Research Applications

Benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The presence of functional groups such as acetylamino and amino allows it to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- include:

  • Sulfanilic acid
  • p-Toluenesulfonic acid
  • Benzenesulfonic acid

Uniqueness

What sets benzenesulfonic acid, 5-(acetylamino)-3-amino-2-methoxy- apart from these similar compounds is the specific combination of functional groups. The presence of acetylamino, amino, and methoxy groups provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

70900-30-0

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

IUPAC Name

5-acetamido-3-amino-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C9H12N2O5S/c1-5(12)11-6-3-7(10)9(16-2)8(4-6)17(13,14)15/h3-4H,10H2,1-2H3,(H,11,12)(H,13,14,15)

InChI Key

IGLOCMMNXMYDKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)S(=O)(=O)O)OC)N

Origin of Product

United States

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